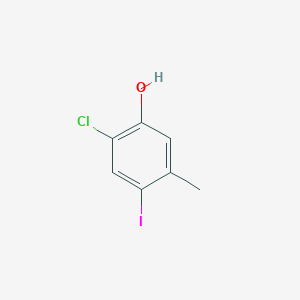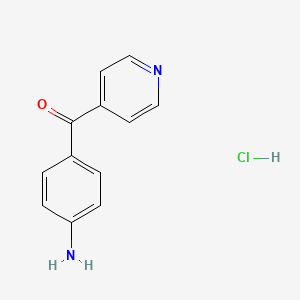![molecular formula C45H69Ga B13142832 Tris[2,4,6-tri(propan-2-yl)phenyl]gallane CAS No. 146658-80-2](/img/structure/B13142832.png)
Tris[2,4,6-tri(propan-2-yl)phenyl]gallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,4,6-triisopropylphenyl)gallium is an organometallic compound that features a gallium atom coordinated to three 2,4,6-triisopropylphenyl groups. This compound is known for its steric bulk, which makes it an interesting subject of study in organometallic chemistry. The large substituents around the gallium center provide unique properties and reactivity patterns that are valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,4,6-triisopropylphenyl)gallium typically involves the reaction of gallium trichloride with 2,4,6-triisopropylphenyl lithium. The reaction is carried out in an inert atmosphere, often under argon or nitrogen, to prevent oxidation and moisture interference. The general reaction scheme is as follows:
GaCl3+3C6H2(CH(CH3)2)3Li→Ga(C6H2(CH(CH3)2)3)3+3LiCl
Industrial Production Methods: While specific industrial production methods for Tris(2,4,6-triisopropylphenyl)gallium are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. Industrial synthesis would involve stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2,4,6-triisopropylphenyl)gallium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium(III) species.
Substitution: The bulky phenyl groups can be substituted under specific conditions, although the steric hindrance often limits such reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and halogens.
Substitution Reactions: These reactions typically require strong nucleophiles or electrophiles and are conducted under controlled temperatures to manage the steric effects.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium(III) oxide derivatives, while substitution reactions can produce various substituted organogallium compounds.
Applications De Recherche Scientifique
Tris(2,4,6-triisopropylphenyl)gallium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology and Medicine: Research is ongoing to explore its potential in medicinal chemistry, particularly in drug design and delivery systems.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Tris(2,4,6-triisopropylphenyl)gallium involves its interaction with various molecular targets. The bulky phenyl groups provide steric protection, which can influence the compound’s reactivity and stability. The gallium center can participate in coordination chemistry, forming complexes with other molecules and ions. These interactions are crucial in its catalytic activity and potential biological effects.
Comparaison Avec Des Composés Similaires
- Tris(2,4,6-triisopropylphenyl)phosphine
- Tris(2,4,6-triisopropylphenyl)arsine
Comparison: Tris(2,4,6-triisopropylphenyl)gallium is unique due to the presence of the gallium atom, which imparts different electronic and steric properties compared to its phosphorus and arsenic analogs. The gallium compound is generally more reactive in certain types of reactions, such as oxidation, due to the metal’s properties. Additionally, the steric bulk of the phenyl groups in all these compounds provides significant stability, making them useful in various applications.
Propriétés
Numéro CAS |
146658-80-2 |
|---|---|
Formule moléculaire |
C45H69Ga |
Poids moléculaire |
679.8 g/mol |
Nom IUPAC |
tris[2,4,6-tri(propan-2-yl)phenyl]gallane |
InChI |
InChI=1S/3C15H23.Ga/c3*1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;/h3*7-8,10-12H,1-6H3; |
Clé InChI |
VVWOYLIUKLTCHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Ga](C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


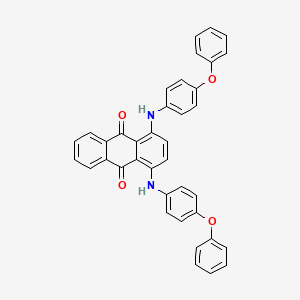
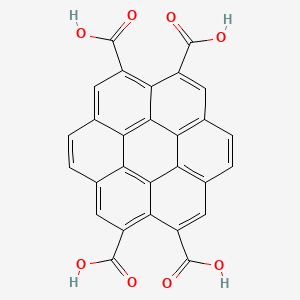
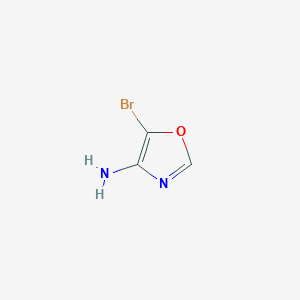
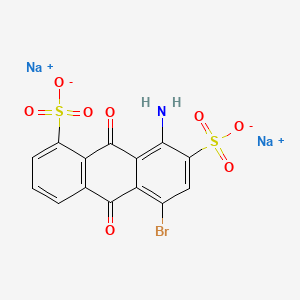
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
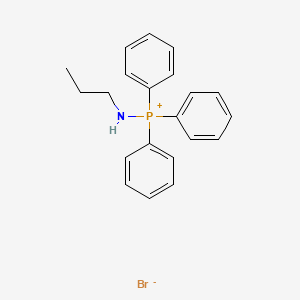

![1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)

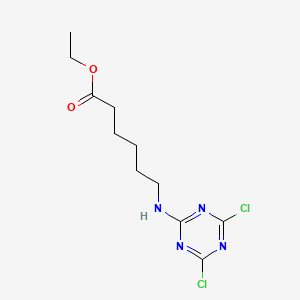
![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
